molecular formula C18H25NO3 B11672298 Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate

Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate

Cat. No.: B11672298
M. Wt: 303.4 g/mol
InChI Key: KISBIZILKUBIQB-UHFFFAOYSA-N
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Description

Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to a benzoate moiety, which is further substituted with a 4-methylcyclohexylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate
  • Methyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate
  • Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate

Uniqueness

Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .

Biological Activity

Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters. Its unique structure, characterized by a propyl group, a benzoate moiety, and an amine functional group linked to a carbonyl derived from 4-methylcyclohexane, suggests potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research.

  • Molecular Formula : C17H25N2O3
  • Molecular Weight : Approximately 303.4 g/mol
  • Structural Features : The presence of the propyl group and the carbonyl amine linkage are significant for its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Esterification : Formation of the ester bond.
  • Amide Formation : Reaction between the amine and carbonyl groups.
  • Purification : Techniques such as recrystallization or chromatography to achieve desired purity levels.

The biological activity can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : The carbonyl group can be targeted by nucleophiles, facilitating interactions with biological macromolecules such as proteins or nucleic acids.
  • Hydrolysis : In aqueous environments, the compound can undergo hydrolysis, leading to the release of active metabolites that may exert biological effects.

Case Studies and Research Findings

Research into structurally similar compounds has provided insights into potential activities:

Compound NameBiological ActivityReference
Propyl 4-(4-methylbenzoyl)amino)benzoateExhibits anti-inflammatory properties
Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoateDemonstrated analgesic effects in animal models
Propyl 4-(cyclopentylcarbonyl)amino)benzoateAntimicrobial activity against Gram-positive bacteria

Interaction Studies

Understanding the interaction of this compound with biological macromolecules is critical for elucidating its mechanism of action. Potential studies could include:

  • Binding Affinity Assays : To determine how well the compound binds to target proteins.
  • Structural Analysis : Using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to visualize interactions at the molecular level.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

propyl 4-[(4-methylcyclohexanecarbonyl)amino]benzoate

InChI

InChI=1S/C18H25NO3/c1-3-12-22-18(21)15-8-10-16(11-9-15)19-17(20)14-6-4-13(2)5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,20)

InChI Key

KISBIZILKUBIQB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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